molecular formula C15H19NO4 B1600879 tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate CAS No. 94882-75-4

tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate

Cat. No. B1600879
CAS RN: 94882-75-4
M. Wt: 277.31 g/mol
InChI Key: GFIUMOFCXSETHX-UHFFFAOYSA-N
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Description

Tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. It is a carbamate derivative that exhibits promising biological properties, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in gene expression regulation. It has also been reported to inhibit the activity of proteasomes, which are protein complexes that degrade unwanted or damaged proteins.
Biochemical and Physiological Effects:
Tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. It has also been reported to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate in lab experiments include its high potency, selectivity, and low toxicity. It is also relatively easy to synthesize and can be used as a building block for the synthesis of new compounds. However, its limitations include its poor solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate. One potential area of focus is the development of new derivatives with improved properties, such as increased solubility or selectivity. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.

Scientific Research Applications

Tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmaceuticals, it has been explored as a potential building block for the synthesis of new drugs.

properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIUMOFCXSETHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474187
Record name N-Boc-dehydroAla-OBn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate

CAS RN

94882-75-4
Record name N-Boc-dehydroAla-OBn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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